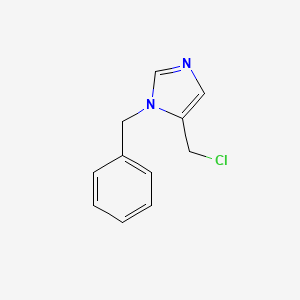

1-Benzyl-5-(chloromethyl)-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-5-(chloromethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2/c12-6-11-7-13-9-14(11)8-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOQUUCIZBMRMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC=C2CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436050 | |

| Record name | 1-benzyl-5-chloromethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784182-26-9 | |

| Record name | 5-(Chloromethyl)-1-(phenylmethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=784182-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-benzyl-5-chloromethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-5-(chloromethyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Benzyl-5-(chloromethyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1-benzyl-5-(chloromethyl)-1H-imidazole, a valuable building block in medicinal chemistry and drug development. The synthesis is typically achieved through a multi-step process, culminating in the chlorination of a key intermediate, (1-benzyl-1H-imidazol-5-yl)methanol. This document details the experimental protocols for the synthesis of this precursor and its subsequent conversion to the final product, including quantitative data and workflow visualizations.

I. Overview of the Synthetic Strategy

The most common and efficient pathway to this compound involves a two-stage process:

-

Synthesis of the Precursor: Preparation of (1-benzyl-1H-imidazol-5-yl)methanol. This can be accomplished via several routes, primarily involving the initial benzylation of an appropriate imidazole derivative followed by functional group manipulation at the 5-position.

-

Chlorination of the Alcohol: Conversion of the hydroxymethyl group of (1-benzyl-1H-imidazol-5-yl)methanol to a chloromethyl group. This is typically achieved using a suitable chlorinating agent, such as thionyl chloride.

The overall synthesis workflow is depicted below:

Caption: General two-stage synthesis pathway for this compound.

II. Stage 1: Synthesis of (1-benzyl-1H-imidazol-5-yl)methanol

There are multiple routes to synthesize the key alcohol precursor. Two common methods are presented below.

Method A: From 1-benzyl-2-mercapto-5-hydroxymethyl-imidazole

This method involves the desulfurization of a mercapto-imidazole derivative.

Experimental Protocol:

-

To a mixture of water (18 ml) and concentrated nitric acid (7.5 g), add 1-benzyl-2-mercapto-5-hydroxymethyl-imidazole (7.5 g) in small portions at 35°C.

-

Stir the mixture for 3 hours at this temperature.

-

Adjust the pH of the reaction mixture to 9-10 with the addition of sodium hydroxide.

-

The product, 1-benzyl-5-hydroxymethyl-imidazole, will precipitate and can be collected.

| Parameter | Value | Reference |

| Starting Material | 1-benzyl-2-mercapto-5-hydroxymethyl-imidazole | [1] |

| Reagents | Water, Nitric Acid, Sodium Hydroxide | [1] |

| Temperature | 35°C | [1] |

| Reaction Time | 3 hours | [1] |

| Yield | 60% | [1] |

| Melting Point | 131-135°C | [1] |

Method B: From 1-benzyl-5-carbomethoxyimidazole

This route involves the hydrolysis and subsequent reaction with formaldehyde.

Experimental Protocol:

-

Prepare a suspension of 1-benzyl-5-carbomethoxyimidazole (2.16 g, 0.01 mol) in 5 ml of water.

-

Successively add sodium hydroxide (0.8 g, 0.02 mol) and approximately 37% aqueous formaldehyde (4 ml).

-

Heat the resulting mixture to reflux for 2 hours.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Extract the residual solid with ethyl acetate.

-

Concentrate the ethyl acetate extract to obtain 1-benzyl-5-hydroxymethylimidazole as a solid.

| Parameter | Value | Reference |

| Starting Material | 1-benzyl-5-carbomethoxyimidazole | [2] |

| Reagents | Sodium Hydroxide, Formaldehyde, Water | [2] |

| Condition | Reflux | [2] |

| Reaction Time | 2 hours | [2] |

| Melting Point | 138-140°C | [2] |

III. Stage 2: Chlorination of (1-benzyl-1H-imidazol-5-yl)methanol

The final step is the conversion of the hydroxymethyl group to a chloromethyl group. Thionyl chloride is a common and effective reagent for this transformation. The following protocol is based on analogous chlorinations of similar imidazole derivatives.[2]

Caption: Workflow for the chlorination of the precursor alcohol.

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve (1-benzyl-1H-imidazol-5-yl)methanol in a suitable anhydrous solvent such as acetonitrile or dichloromethane.[2]

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) to the cooled solution with stirring. An excess of thionyl chloride is typically used.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (for dichloromethane) or a higher temperature (e.g., 80°C for acetonitrile) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[2]

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

The crude product, often obtained as the hydrochloride salt, can be purified by recrystallization from an appropriate solvent system.

| Parameter | Suggested Value/Reagent | Reference |

| Starting Material | (1-benzyl-1H-imidazol-5-yl)methanol | |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | [2] |

| Solvent | Acetonitrile or Dichloromethane | [2] |

| Temperature | 80°C (for Acetonitrile) | [2] |

Note on Product Form: The product, this compound, is often isolated as its hydrochloride salt due to the generation of HCl during the reaction with thionyl chloride and the basic nature of the imidazole ring.

IV. Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of this compound.

| Step | Starting Material | Key Reagents | Solvent | Temp. | Time | Yield | M.P. of Product |

| Precursor Synthesis (Method A) | 1-benzyl-2-mercapto-5-hydroxymethyl-imidazole | Nitric Acid, NaOH | Water | 35°C | 3 h | 60% | 131-135°C |

| Precursor Synthesis (Method B) | 1-benzyl-5-carbomethoxyimidazole | NaOH, Formaldehyde | Water | Reflux | 2 h | - | 138-140°C |

| Chlorination | (1-benzyl-1H-imidazol-5-yl)methanol | Thionyl Chloride | Acetonitrile | 80°C | - | - | - |

Yields and reaction times for the chlorination step are not explicitly detailed in the cited literature for this specific substrate and may require optimization.

V. Concluding Remarks

The synthesis of this compound is a well-established process that relies on the preparation of the key intermediate, (1-benzyl-1H-imidazol-5-yl)methanol, followed by a chlorination reaction. The choice of the synthetic route for the precursor will depend on the availability of the starting materials. The final chlorination step, while robust, should be performed with caution due to the corrosive and reactive nature of thionyl chloride. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important imidazole derivative.

References

In-depth Technical Guide: 1-Benzyl-5-(chloromethyl)-1H-imidazole (CAS No. 784182-26-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available experimental data for 1-Benzyl-5-(chloromethyl)-1H-imidazole. Due to the limited publicly available information on the specific biological activity of this compound, this document also contextualizes its potential applications by referencing the broader activities of the imidazole scaffold.

Chemical and Physical Properties

This compound is a substituted imidazole with a benzyl group at the 1-position and a chloromethyl group at the 5-position of the imidazole ring. Its chemical structure and key properties are summarized below.

| Property | Value | Source |

| CAS Number | 784182-26-9 | Hit2Lead[1] |

| Molecular Formula | C₁₁H₁₁ClN₂ | PubChemLite[2] |

| Molecular Weight | 206.67 g/mol | PubChemLite[2] |

| Monoisotopic Mass | 206.06108 Da | PubChemLite[2] |

| Predicted XlogP | 2.0 | PubChemLite[2] |

| SMILES | C1=CC=C(C=C1)CN2C=NC=C2CCl | PubChemLite[2] |

| InChI | InChI=1S/C11H11ClN2/c12-6-11-7-13-9-14(11)8-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2 | PubChemLite[2] |

| InChIKey | GQOQUUCIZBMRMZ-UHFFFAOYSA-N | PubChemLite[2] |

Synthesis

Synthesis of the Precursor: 1-Benzyl-5-(hydroxymethyl)-1H-imidazole

A reported method for the synthesis of 1-Benzyl-5-(hydroxymethyl)-1H-imidazole involves the reaction of 1-Benzyl-2-mercapto-5-hydroxymethyl-imidazole with nitric acid.[3]

Experimental Protocol:

-

To a mixture of water (18 ml) and concentrated nitric acid (7.5 g), add 1-Benzyl-2-mercapto-5-hydroxymethyl-imidazole (7.5 g) in small portions at 35°C.[3]

-

Stir the mixture for 3 hours.[3]

-

Adjust the pH of the reaction mixture to 9-10 with sodium hydroxide.[3]

-

The product, 1-Benzyl-5-(hydroxymethyl)-imidazole, is obtained with a reported yield of 60% and a melting point of 131°-135°C.[3]

Proposed Chlorination of 1-Benzyl-5-(hydroxymethyl)-1H-imidazole

The conversion of the hydroxymethyl group to a chloromethyl group can be achieved using various chlorinating agents. A general procedure for the chlorination of benzylic alcohols, which could be adapted for this synthesis, involves the use of thionyl chloride in an appropriate solvent.

General Experimental Protocol (Hypothetical):

-

Dissolve 1-Benzyl-5-(hydroxymethyl)-1H-imidazole in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).

-

Cool the solution in an ice bath.

-

Add thionyl chloride dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography.

Note: This is a generalized protocol and would require optimization for the specific substrate.

A ResearchGate publication mentions a synthetic route to 1-benzyl-5-chloromethylimidazolium chloride starting from potassium thiocyanate and glycine amide, though the full experimental details are not provided in the abstract.[4]

Experimental Data

Spectroscopic Data

Spectroscopic data for the hydrochloride salt, 1-Benzyl-5-(chloromethyl)-1H-imidazolium chloride, is available.

¹³C NMR Data (Solvent: DMSO-d₆)

-

The available spectra for 1-BENZYL-5-(CHLOROMETHYL)-1H-IMIDAZOLIUM-CHLORIDE can be found on SpectraBase.

Predicted Mass Spectrometry Data for the Free Base (C₁₁H₁₁ClN₂) [2]

| Adduct | m/z |

| [M+H]⁺ | 207.06836 |

| [M+Na]⁺ | 229.05030 |

| [M-H]⁻ | 205.05380 |

| [M+NH₄]⁺ | 224.09490 |

| [M+K]⁺ | 245.02424 |

| [M+H-H₂O]⁺ | 189.05834 |

| [M+HCOO]⁻ | 251.05928 |

| [M+CH₃COO]⁻ | 265.07493 |

| [M+Na-2H]⁻ | 227.03575 |

| [M]⁺ | 206.06053 |

| [M]⁻ | 206.06163 |

Biological Activity and Potential Applications

Specific biological activity data for this compound is not currently available in the public domain. However, the imidazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.

General Biological Activities of Imidazole Derivatives

Imidazole-containing compounds exhibit a wide range of pharmacological properties, including:

-

Antifungal and Antibacterial Activity: Imidazole is a core component of many antifungal drugs.

-

Anticancer Activity: Various substituted imidazoles have been investigated as potential anticancer agents.

-

Anti-inflammatory and Analgesic Activity: Certain imidazole derivatives have shown promise in these areas.

-

Antiviral and Antiparasitic Activity: The imidazole nucleus is found in drugs targeting a variety of infectious diseases.

Known Activities of Related 1-Benzyl-imidazole Compounds

Research on other 1-benzyl-imidazole derivatives has identified specific biological targets and potential therapeutic applications:

-

Farnesyltransferase Inhibition: Analogs of 1-benzyl-5-(3-biphenyl-2-yl-propyl)-1H-imidazole have been synthesized and evaluated as potent farnesyltransferase inhibitors, a target for anticancer drug development.[5]

-

TGR5 Agonism: A series of 1-benzyl-1H-imidazole-5-carboxamide derivatives have been identified as potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5), which is a promising target for the treatment of diabetes and metabolic syndromes.[6]

Given these precedents, this compound could serve as a valuable building block or lead compound in the discovery of new therapeutic agents. The chloromethyl group provides a reactive handle for further chemical modification, allowing for the synthesis of a library of derivatives for biological screening.

Safety Information

According to the safety data sheet for this compound, detailed hazard information is largely unavailable. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a substituted imidazole for which basic chemical and some experimental data are available. While a detailed synthesis protocol and specific biological activity data are not yet published, its structural similarity to other biologically active imidazole derivatives suggests its potential as a scaffold for medicinal chemistry research. The presence of a reactive chloromethyl group makes it a versatile intermediate for the synthesis of more complex molecules for evaluation in various therapeutic areas, including oncology, infectious diseases, and metabolic disorders. Further research is warranted to fully elucidate the synthetic accessibility and pharmacological profile of this compound.

Diagrams

Caption: Proposed synthetic pathway for this compound.

Caption: Potential biological activities based on related imidazole compounds.

References

- 1. Hit2Lead | this compound | CAS# 784182-26-9 | MFCD08691604 | BB-4016570 [hit2lead.com]

- 2. PubChemLite - this compound (C11H11ClN2) [pubchemlite.lcsb.uni.lu]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of 1-benzyl-5-(3-biphenyl-2-yl-propyl)-1H-imidazole as novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Benzyl-5-(chloromethyl)-1H-imidazole: Synthesis, Characterization, and Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 1-Benzyl-5-(chloromethyl)-1H-imidazole. This compound is a versatile intermediate in the synthesis of various biologically active molecules. Drawing upon established synthetic methodologies and spectroscopic data, this document outlines detailed experimental protocols. Furthermore, it explores the potential of this imidazole derivative to interact with key signaling pathways, such as those involving Farnesyltransferase and TGR5, based on the known activities of structurally related compounds. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.

Molecular Structure and Properties

This compound possesses a core imidazole ring substituted with a benzyl group at the N1 position and a chloromethyl group at the C5 position. The presence of the reactive chloromethyl group makes it a valuable building block for further chemical modifications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its common precursor, 1-Benzyl-5-(hydroxymethyl)-1H-imidazole, is provided in Table 1.

| Property | This compound | 1-Benzyl-5-(hydroxymethyl)-1H-imidazole |

| Molecular Formula | C₁₁H₁₁ClN₂[1] | C₁₁H₁₂N₂O[2] |

| Molecular Weight | 206.67 g/mol | 188.23 g/mol [2] |

| Appearance | - | White to yellowish solid[2] |

| Melting Point | Not available | 131-135 °C[3] |

| Solubility | - | Soluble in ethanol and dimethyl sulfoxide[2] |

| InChI | InChI=1S/C11H11ClN2/c12-6-11-7-13-9-14(11)8-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2[1] | InChI=1S/C11H12N2O/c14-8-11-6-12-9-13(11)7-10-4-2-1-3-5-10/h1-6,9,14H,7-8H2 |

| SMILES | C1=CC=C(C=C1)CN2C=NC=C2CCl[1] | C1=CC=C(C=C1)CN2C=NC=C2CO |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 1-benzyl-2-mercapto-5-hydroxymethyl-imidazole. The first step involves the desulfurization and oxidation to form 1-benzyl-5-hydroxymethyl-imidazole, which is then chlorinated to yield the final product.

References

- 1. rsc.org [rsc.org]

- 2. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Application of 1-Benzyl-5-(chloromethyl)-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-5-(chloromethyl)-1H-imidazole is a key heterocyclic intermediate, pivotal in the synthesis of a diverse range of pharmacologically active compounds. Its unique structure, featuring a reactive chloromethyl group and a versatile imidazole core, makes it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive review of the synthesis of this compound, its physicochemical properties, and its application in the development of therapeutic agents. Particular focus is given to its role as a precursor to potent and selective TGR5 agonists and farnesyltransferase inhibitors, highlighting its significance in the pursuit of novel treatments for metabolic and oncological diseases.

Introduction

The imidazole nucleus is a fundamental scaffold in numerous biologically active molecules, both natural and synthetic. The versatility of the imidazole ring, with its ability to participate in hydrogen bonding and coordinate to metal ions, has made it a "privileged structure" in drug design. The introduction of a benzyl group at the N-1 position often enhances lipophilicity and can introduce beneficial steric interactions with biological targets. Furthermore, the presence of a reactive chloromethyl group at the C-5 position provides a convenient handle for further molecular elaboration, allowing for the facile introduction of various functional groups and the construction of diverse chemical libraries.

This guide details the synthetic pathways to this compound, summarizes its known properties, and explores its utility in the synthesis of biologically active derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁ClN₂ | PubChem |

| Molecular Weight | 206.67 g/mol | PubChem |

| Appearance | Not explicitly documented; likely a solid | General knowledge |

| SMILES | C1=CC=C(C=C1)CN2C=C(N=C2)CCl | PubChem |

| CAS Number | 144541-93-9 | PubChem |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from a suitable imidazole precursor. The general workflow involves the synthesis of the corresponding alcohol, (1-benzyl-1H-imidazol-5-yl)methanol, followed by a chlorination reaction.

Synthesis of (1-benzyl-1H-imidazol-5-yl)methanol

A common route to the precursor alcohol involves the benzylation of a commercially available imidazole derivative followed by functional group manipulation.

Experimental Protocol: Synthesis of (1-benzyl-1H-imidazol-5-yl)methanol

-

Materials: 1H-Imidazole-5-carboxaldehyde, Benzyl bromide, Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF), Diethyl ether, Saturated aqueous sodium bicarbonate, Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate, Sodium borohydride (NaBH₄), Methanol.

-

Procedure:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of 1H-imidazole-5-carboxaldehyde (1.0 equivalent) in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes, after which benzyl bromide (1.1 equivalents) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

Upon completion (monitored by TLC), the reaction is carefully quenched by the dropwise addition of water.

-

The mixture is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude 1-benzyl-1H-imidazole-5-carboxaldehyde.

-

The crude aldehyde is dissolved in methanol, and sodium borohydride (1.5 equivalents) is added portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude product.

-

Purification by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) affords pure (1-benzyl-1H-imidazol-5-yl)methanol.

-

-

Quantitative Data (Literature values for similar syntheses):

-

Yields for the benzylation step can range from 70-90%.

-

Yields for the reduction step are typically high, often exceeding 90%.

-

Chlorination of (1-benzyl-1H-imidazol-5-yl)methanol

Proposed Experimental Protocol: Synthesis of this compound

-

Materials: (1-benzyl-1H-imidazol-5-yl)methanol, Thionyl chloride (SOCl₂), Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃), Pyridine (optional, as a base), Saturated aqueous sodium bicarbonate, Anhydrous sodium sulfate.

-

Procedure:

-

A solution of (1-benzyl-1H-imidazol-5-yl)methanol (1.0 equivalent) in anhydrous DCM is cooled to 0 °C in an ice bath under an inert atmosphere.

-

Thionyl chloride (1.2 to 1.5 equivalents) is added dropwise to the stirred solution. A small amount of pyridine can be added to neutralize the HCl generated during the reaction.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

-

The reaction mixture is then carefully poured into a stirred, saturated aqueous solution of sodium bicarbonate to neutralize excess thionyl chloride and HCl.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

-

Further purification, if necessary, can be achieved by column chromatography on silica gel.

-

-

Expected Quantitative Data:

-

Yields for this type of chlorination are generally high, often in the range of 80-95%.

-

Applications in Drug Development

This compound is a versatile intermediate for the synthesis of various biologically active molecules. Its utility is demonstrated in the preparation of compounds targeting key proteins in disease pathways.

TGR5 Agonists for Metabolic Diseases

Takeda G-protein coupled receptor 5 (TGR5) is a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders. Activation of TGR5 stimulates the release of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion. A series of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives have been designed and synthesized as potent TGR5 agonists.[1] The synthesis of these compounds utilizes this compound as a key starting material to introduce the core scaffold.

The general synthetic approach involves the conversion of the chloromethyl group to a carboxylic acid or an ester, followed by amide coupling with various amines to generate a library of candidate compounds.

Farnesyltransferase Inhibitors for Cancer Therapy

Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of several proteins involved in cell signaling and proliferation, including the Ras family of oncoproteins. Farnesyltransferase inhibitors (FTIs) have been investigated as potential anticancer agents. Derivatives of 1-benzyl-5-substituted-1H-imidazole have shown potent inhibitory activity against FTase.[2] The synthesis of these inhibitors often involves the use of this compound to couple the imidazole core with other molecular fragments.

The reactive chloromethyl group allows for nucleophilic substitution reactions with various nucleophiles, such as thiols or carbanions, to build the desired molecular architecture for effective FTase inhibition.

Conclusion

This compound is a highly valuable and versatile intermediate in the field of medicinal chemistry. Its straightforward, albeit not yet fully documented in a single source, synthesis allows for the production of a key building block for the development of novel therapeutic agents. The reactivity of its chloromethyl group enables a wide range of chemical transformations, providing access to diverse libraries of imidazole-based compounds. The successful application of this intermediate in the synthesis of potent TGR5 agonists and farnesyltransferase inhibitors underscores its importance in modern drug discovery and development. Further exploration of the reactivity of this compound is likely to lead to the discovery of new and improved therapeutic agents for a variety of diseases.

References

discovery and history of 1-Benzyl-5-(chloromethyl)-1H-imidazole

An In-depth Technical Guide to 1-Benzyl-5-(chloromethyl)-1H-imidazole

Introduction

This compound is a substituted imidazole derivative. The imidazole ring is a fundamental component of many biologically active molecules, including the amino acid histidine and purines found in nucleic acids[1][2][3]. As a result, imidazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities, which include antifungal, antibacterial, anti-inflammatory, and anticancer properties[1][2][3]. The addition of a benzyl group at the 1-position and a chloromethyl group at the 5-position creates a versatile chemical intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of the discovery, synthesis, and known applications of this compound.

History and Discovery

Synthesis and Experimental Protocols

The synthesis of this compound and related compounds has been approached through several methods. A common strategy involves the benzylation of a pre-existing imidazole ring, followed by chloromethylation.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for 1-benzyl-imidazole derivatives, which can be adapted for the synthesis of this compound.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis of a 1-Benzyl-imidazole Derivative

While a specific protocol for this compound was not detailed in the initial search, a representative procedure for the synthesis of a related compound, 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole, is provided below to illustrate the general methodology[5].

Materials:

-

Thiophene-2-carbaldehyde

-

N-benzylethylenediamine

-

N-bromosuccinimide (NBS)

-

Dichloromethane (CH2Cl2), dry

-

Aqueous sodium thiosulfate (Na2S2O5)

-

Aqueous sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

A mixture of thiophene-2-carbaldehyde (38 mmol) and N-benzylethylenediamine (40 mmol) in dry CH2Cl2 (125 mL) is stirred at 0 °C for 30 minutes.

-

NBS (40 mmol) is added to the mixture, and the resulting solution is stirred overnight at room temperature.

-

The reaction is diluted with CH2Cl2 (125 mL) and quenched by the addition of a mixture of aqueous Na2S2O5 (140 mL) and 10% aqueous NaOH (70 mL).

-

The organic layer is separated, washed with 10% aqueous NaOH (70 mL), dried over anhydrous Na2SO4, and evaporated in vacuo to yield the product[5].

Physicochemical Properties and Data

The following table summarizes key physicochemical properties for this compound and related compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| This compound | C11H11ClN2 | 206.67 | Not specified | [6] |

| 1-Benzyl-1H-imidazole | C10H10N2 | 158.20 | 51-53 | [4] |

| 1-Benzyl-5-hydroxymethyl-imidazole | C11H12N2O | 188.23 | 131-135 | [7] |

| 1-Benzyl-2-(chloromethyl)-1H-imidazole hydrochloride | C11H12Cl2N2 | 243.14 | Not specified | [8] |

Applications in Research and Drug Development

This compound serves as a versatile building block in the synthesis of various biologically active compounds. The reactive chloromethyl group allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships.

Farnesyltransferase Inhibitors

Derivatives of 1-benzyl-imidazole have been investigated as farnesyltransferase inhibitors (FTIs), a class of anti-cancer agents. For example, 1-benzyl-5-(3-biphenyl-2-yl-propyl)-1H-imidazole and its analogs have been synthesized and tested for their inhibitory activities[9].

TGR5 Agonists

A series of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives have been designed and evaluated as potent agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for the treatment of diabetes and other metabolic syndromes[10].

General Biological Activity of Imidazole Derivatives

The broader class of imidazole-containing compounds exhibits a wide range of biological activities, including:

-

Antifungal and Antibacterial Activity: Imidazole derivatives are core components of many antifungal and antibacterial drugs[1].

-

Anti-inflammatory and Analgesic Activity: Certain substituted imidazoles have shown potential as anti-inflammatory and pain-relieving agents[1].

-

Anticancer Activity: The imidazole scaffold is present in various anticancer agents that act through different mechanisms[1].

The following diagram illustrates the relationship between the core imidazole structure and its diverse biological activities.

Caption: Imidazole core modifications lead to diverse biological activities.

Conclusion

This compound is a valuable synthetic intermediate in the field of medicinal chemistry. While its specific discovery and history are not extensively documented as a singular event, its importance is evident from its role in the synthesis of various biologically active compounds. The ability to functionalize the imidazole ring via the chloromethyl group provides a powerful tool for the development of novel therapeutics targeting a wide range of diseases. Future research will likely continue to leverage this versatile scaffold to create new and improved drug candidates.

References

- 1. journals.ekb.eg [journals.ekb.eg]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. KR970005532B1 - Process for preparation of 1-benzylimidazole compound, and novel compound - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. PubChemLite - this compound (C11H11ClN2) [pubchemlite.lcsb.uni.lu]

- 7. prepchem.com [prepchem.com]

- 8. 1-Benzyl-2-(chloromethyl)-1H -imidazole hydrochloride | 19276-03-0 [sigmaaldrich.com]

- 9. Synthesis and biological evaluation of 1-benzyl-5-(3-biphenyl-2-yl-propyl)-1H-imidazole as novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 1-Benzyl-5-(chloromethyl)-1H-imidazole

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental studies on the mechanism of action of 1-Benzyl-5-(chloromethyl)-1H-imidazole are not extensively available in the public domain. This guide, therefore, presents a hypothesized mechanism based on the well-documented activities of its core chemical moieties: the 1-benzyl-imidazole scaffold and the reactive chloromethyl group. The information herein is inferred from studies on structurally related compounds and established principles of medicinal chemistry.

Executive Summary

This compound is a heterocyclic compound featuring a 1-benzyl-imidazole core with a reactive chloromethyl substituent at the 5-position. While this specific molecule is not extensively characterized in the literature, its structural components suggest a plausible mechanism of action as a targeted alkylating agent. The 1-benzyl-imidazole scaffold is known to interact with various biological targets, and the chloromethyl group is a known electrophile capable of forming covalent bonds with nucleophilic biomolecules. This guide will explore the potential cellular targets, signaling pathways, and pharmacological effects of this compound based on this inferred mechanism.

Hypothesized Mechanism of Action: Targeted Alkylation

The proposed mechanism of action for this compound is a two-step process:

-

Target Recognition: The 1-benzyl-imidazole scaffold may facilitate the initial non-covalent binding of the molecule to a specific biological target, such as an enzyme or a receptor. The lipophilic benzyl group can enhance membrane permeability and hydrophobic interactions within a binding pocket.

-

Covalent Modification: Following initial binding, the highly reactive chloromethyl group at the 5-position can act as an electrophile, undergoing a nucleophilic substitution reaction with a nearby nucleophilic residue (e.g., cysteine, histidine, or lysine on a protein, or the N7 of guanine in DNA). This covalent bond formation leads to irreversible inhibition or modification of the target biomolecule, ultimately resulting in a cytotoxic or pharmacological effect.

Alkylating agents are a class of drugs that interfere with cellular processes by adding an alkyl group to DNA, which can disrupt DNA replication and lead to cell death.[1][2][3][4]

Caption: Hypothesized two-step mechanism of action.

Potential Cellular Targets and Signaling Pathways

Based on the activities of related imidazole derivatives, several potential cellular targets and pathways for this compound can be proposed.

The 1-benzyl-imidazole scaffold is present in molecules designed to inhibit various enzymes. The chloromethyl group could confer irreversible inhibition.

-

Cytochrome P450 Enzymes: 1-Benzylimidazole itself is known to be a cytochrome P450 (CYP) inhibitor. Derivatives have been synthesized as selective inhibitors of enzymes like aldosterone synthase (CYP11B2).[5]

-

Cyclooxygenase (COX) Enzymes: Some 1-benzyl-imidazole derivatives have been investigated as selective COX-2 inhibitors.[6]

-

Kinases: Benzimidazole derivatives are known to act as inhibitors of various protein kinases, which are crucial regulators of cell signaling.[7]

The chloromethyl group is a potential alkylating agent. Alkylation of DNA is a common mechanism of action for many anticancer drugs, leading to DNA damage, cell cycle arrest, and apoptosis.[1][2][3][4][8]

Caption: Inferred kinase inhibition signaling pathway.

Quantitative Data from Related Compounds

| Compound/Derivative Class | Target | Assay Type | IC50/Activity | Reference |

| 1-Benzyl-1H-imidazoles | Aldosterone Synthase (CYP11B2) | Enzyme Inhibition | 1-30 nM | --INVALID-LINK-- |

| 1-Benzyl-2-(methylsulfonyl)-1-H-imidazole | COX-2 | Enzyme Inhibition | 0.71 µM | --INVALID-LINK-- |

| 1H-benzo[d]imidazole-benzylidenebenzohydrazide hybrids | Multiple Kinases (EGFR, HER2, CDK2) | Cytotoxicity | 7.82-21.48 µM | --INVALID-LINK-- |

Experimental Protocols for Mechanism of Action Studies

To validate the hypothesized mechanism of action of this compound, a series of experiments would be required.

These assays are fundamental to determine the concentration at which the compound is toxic to cells.[9][10][11][12][13]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.

-

Methodology:

-

Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.

-

Viability Assessment: Use a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay to measure cell viability.

-

Data Analysis: Plot cell viability against compound concentration and fit a dose-response curve to calculate the IC50 value.

-

Caption: General workflow for a cytotoxicity assay.

-

Objective: To identify the cellular target(s) of this compound.

-

Methodology:

-

Affinity-based approaches: Synthesize a derivative with a tag (e.g., biotin) to pull down binding partners from cell lysates, followed by identification using mass spectrometry.

-

Activity-based protein profiling (ABPP): Use a tagged, reactive probe based on the compound's structure to covalently label targets in a complex proteome.

-

-

Objective: To determine if the compound directly alkylates DNA.

-

Methodology:

-

In vitro reaction: Incubate purified DNA with the compound.

-

Analysis: Use techniques like gel electrophoresis to observe changes in DNA mobility or mass spectrometry to identify DNA adducts.

-

Cellular assay: Use an antibody-based method (e.g., ELISA) to detect specific DNA adducts in cells treated with the compound.

-

Conclusion and Future Directions

This compound possesses structural features that strongly suggest a mechanism of action involving targeted alkylation of biological macromolecules. The 1-benzyl-imidazole moiety likely confers target specificity, while the reactive chloromethyl group acts as an electrophile to form covalent bonds with nucleophilic residues in proteins or DNA. This proposed mechanism is supported by the known activities of related imidazole derivatives and the established reactivity of chloromethyl groups.

Future research should focus on validating this hypothesized mechanism through rigorous experimental studies. Key areas of investigation include:

-

Broad-panel cytotoxicity screening: To identify cancer cell lines that are particularly sensitive to the compound.

-

Target identification studies: To pinpoint the specific cellular proteins or nucleic acids that are modified by the compound.

-

Structure-activity relationship (SAR) studies: To synthesize and test analogs with modifications to the benzyl and chloromethyl groups to optimize potency and selectivity.

A thorough understanding of the mechanism of action of this compound will be crucial for its potential development as a therapeutic agent.

References

- 1. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]

- 2. nursingcenter.com [nursingcenter.com]

- 3. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 4. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. scielo.br [scielo.br]

- 12. opentrons.com [opentrons.com]

- 13. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Chemical Landscape of 1-Benzyl-5-(chloromethyl)-1H-imidazole: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 1-Benzyl-5-(chloromethyl)-1H-imidazole. Given the limited direct experimental data for this specific compound in publicly available literature, this guide synthesizes information from structurally related imidazole derivatives to predict its behavior and offer robust experimental frameworks for its characterization. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary for handling and formulating this compound.

Core Physicochemical Properties

This compound is a substituted imidazole with a molecular formula of C₁₁H₁₁ClN₂. Its structure, featuring a benzyl group at the 1-position and a reactive chloromethyl group at the 5-position, dictates its solubility and stability characteristics. The imidazole ring itself is an aromatic heterocycle, and its properties are significantly influenced by its substituents.

Solubility Profile

Predicting the solubility of a compound is a critical first step in its development. While specific quantitative data for this compound is scarce, we can infer its likely solubility characteristics from related compounds and general chemical principles. The presence of the benzyl group suggests a degree of lipophilicity, while the imidazole ring can participate in hydrogen bonding, particularly after protonation. The chloromethyl group is a reactive moiety that can influence interactions with protic solvents.

It is anticipated that this compound will exhibit good solubility in polar aprotic solvents and some polar protic solvents, with limited solubility in nonpolar solvents and water. The hydrochloride salt form of similar benzyl-imidazole derivatives is often employed to enhance aqueous solubility.

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent solvent for a wide range of organic compounds. |

| Dimethylformamide (DMF) | High | Similar to DMSO in its solvating properties. | |

| Acetonitrile (ACN) | Moderate to High | Good solvent for many organic molecules, though slightly less polar than DMSO and DMF. | |

| Polar Protic | Methanol | Moderate | Capable of hydrogen bonding; the chloromethyl group may undergo solvolysis over time. |

| Ethanol | Moderate | Similar to methanol, with a slight decrease in polarity. | |

| Water | Low | The hydrophobic benzyl group limits aqueous solubility. Formation of a hydrochloride salt would likely increase solubility significantly. | |

| Nonpolar | Toluene | Low to Moderate | The benzyl group may provide some solubility, but the polar imidazole and chloromethyl groups will limit it. |

| Hexane | Very Low | The compound's polarity is too high for significant solubility in nonpolar aliphatic solvents. | |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | Good solvent for many organic compounds of intermediate polarity. |

| Chloroform | Moderate to High | Similar to DCM. |

Stability Considerations

The stability of this compound is a critical parameter for its storage, handling, and application. The primary points of potential degradation are the chloromethyl group and the imidazole ring.

Chemical Stability:

-

Hydrolysis: The chloromethyl group is susceptible to nucleophilic substitution, particularly hydrolysis in the presence of water or other nucleophiles. This would lead to the formation of the corresponding hydroxymethyl derivative. The rate of hydrolysis is expected to be dependent on pH and temperature.

-

Oxidation: The imidazole ring can be susceptible to oxidation, especially under harsh conditions or in the presence of strong oxidizing agents. Studies on other imidazole-containing compounds have shown that oxidation can lead to ring-opening or the formation of various oxygenated derivatives.

-

pH Stability: The imidazole ring has a pKa of approximately 6.8-7.0, meaning it will be protonated at acidic pH. The stability of the compound can vary significantly with pH. In strongly acidic or basic conditions, degradation may be accelerated. Studies on similar imidazolium cations suggest that the imidazole ring can be susceptible to degradation under strongly alkaline conditions.

Physical Stability:

-

Thermal Stability: While specific data is unavailable, substituted imidazoles generally possess good thermal stability. However, the presence of the chloromethyl group may lower the decomposition temperature. Thermogravimetric analysis (TGA) would be necessary to determine its thermal decomposition profile.

-

Photostability: Aromatic and heterocyclic compounds can be sensitive to light. Photodegradation studies are crucial to determine if the compound requires protection from light during storage and handling. The imidazole moiety, in particular, has been shown to be sensitive to photodegradation in other molecules.

Table 2: Summary of Potential Stability Issues and Recommended Storage

| Factor | Potential Degradation Pathway | Recommended Storage Conditions |

| Temperature | Thermal decomposition, accelerated hydrolysis. | Store at controlled room temperature or refrigerated (2-8 °C) for long-term storage, protected from excessive heat. |

| Light | Photodegradation of the imidazole ring. | Store in amber vials or otherwise protected from light. |

| pH | Acid- or base-catalyzed hydrolysis of the chloromethyl group; ring degradation at extreme pH. | Store as a solid. In solution, use buffered systems and evaluate stability at the intended pH of use. |

| Oxidizing Agents | Oxidation of the imidazole ring. | Avoid contact with strong oxidizing agents. |

| Moisture/Humidity | Hydrolysis of the chloromethyl group. | Store in a tightly sealed container in a desiccated environment. |

Experimental Protocols

To obtain definitive data on the solubility and stability of this compound, the following experimental protocols are recommended.

Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to stand to allow the undissolved solid to settle. Alternatively, centrifuge or filter the samples to separate the saturated solution from the excess solid.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units of mg/mL or mol/L.

Protocol 2: Stability Assessment by Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions: Subject aliquots of the stock solution to various stress conditions:

-

Acidic Hydrolysis: Add HCl (e.g., 0.1 N) and heat (e.g., 60 °C).

-

Basic Hydrolysis: Add NaOH (e.g., 0.1 N) and keep at room temperature or heat gently.

-

Oxidative Degradation: Add hydrogen peroxide (e.g., 3%) and keep at room temperature.

-

Thermal Degradation: Heat a solution of the compound (e.g., at 60 °C) and also analyze the solid compound.

-

Photodegradation: Expose a solution of the compound to a light source (e.g., ICH-compliant photostability chamber).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples by a stability-indicating HPLC method. This involves developing an HPLC method that can separate the parent compound from all its degradation products. A diode-array detector can be used to assess peak purity. Mass spectrometry (LC-MS) is invaluable for identifying the structures of the degradation products.

Visualizing Workflows and Pathways

Understanding the experimental workflows and potential degradation pathways can be clarified through diagrams.

Caption: Experimental workflow for determining solubility and assessing stability.

Caption: Potential degradation pathways of this compound.

Conclusion

While direct experimental data for this compound remains to be published, a comprehensive understanding of its likely solubility and stability can be formulated based on the behavior of structurally analogous compounds. This guide provides a robust framework for researchers to approach the characterization of this molecule. The experimental protocols outlined will enable the generation of precise data, which is essential for its successful application in research and drug development. It is strongly recommended that these experimental investigations are conducted to confirm the predicted properties and ensure the safe and effective use of this compound.

Theoretical Analysis of 1-Benzyl-5-(chloromethyl)-1H-imidazole: A Computational Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a proposed theoretical investigation into the structural, electronic, and potential bio-interactive properties of 1-Benzyl-5-(chloromethyl)-1H-imidazole. Due to a lack of existing specific theoretical studies on this compound, this document serves as a comprehensive roadmap for future computational research. The methodologies detailed herein are based on established quantum chemical and molecular docking techniques successfully applied to analogous imidazole derivatives.[1][2][3][4] This whitepaper presents hypothetical, yet realistic, data to illustrate the expected outcomes of such a study, providing a framework for evaluating its potential as a pharmacophore or functional molecule.

Introduction to the Theoretical Framework

Imidazole-based compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antifungal, and antiviral properties.[5][6] Theoretical studies, particularly quantum chemical calculations and molecular docking, are indispensable tools in modern drug discovery.[7][8][9] They provide critical insights into molecular geometry, electronic properties, and potential interactions with biological targets, thereby guiding the synthesis and development of new therapeutic agents.[10] This proposed study aims to characterize this compound using a multi-faceted computational approach.

Quantum Chemical Calculations

Quantum chemical calculations are proposed to elucidate the intrinsic electronic and structural properties of this compound. Density Functional Theory (DFT) is the chosen method due to its balance of accuracy and computational efficiency for organic molecules.[4][11][12]

-

Molecular Geometry Optimization: The initial structure of this compound will be constructed using molecular modeling software. The geometry will then be optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a 6-311G(d,p) basis set in the Gaussian 09 software package.[2][4] This level of theory is well-established for providing accurate structural parameters for similar heterocyclic systems.[11]

-

Frequency Calculations: Vibrational frequency analysis will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Analysis: Key electronic properties will be calculated from the optimized geometry. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).[3][13]

-

NMR Spectroscopy Simulation: The Gauge-Independent Atomic Orbital (GIAO) method will be employed to calculate the theoretical 1H and 13C NMR chemical shifts to aid in the experimental characterization of the molecule.[1]

The following tables summarize the expected quantitative data from the proposed quantum chemical calculations.

Table 1: Optimized Geometrical Parameters (Hypothetical)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-N1 | 1.38 | N1-C1-C2 | 108.5 |

| C4-C5 | 1.49 | C4-C5-Cl | 112.0 |

| N2-C3 | 1.33 | C1-N2-C3 | 109.2 |

| C-H (benzyl) | 1.09 | H-C-H (benzyl) | 109.5 |

| C-Cl | 1.78 | C5-C4-N2 | 125.0 |

Table 2: Calculated Electronic Properties (Hypothetical)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

| Dipole Moment | 3.2 Debye |

| Total Energy | -850.12 Hartrees |

Molecular Docking Studies

To explore the potential of this compound as a bioactive molecule, a molecular docking study is proposed. This will simulate its interaction with a relevant biological target. Given that many imidazole derivatives act as enzyme inhibitors, a representative enzyme such as a protein kinase (e.g., EGFR) or 14α-demethylase (CYP51) will be selected as the receptor.[7][14]

-

Ligand and Receptor Preparation: The 3D structure of this compound, optimized from the quantum chemical calculations, will be used as the ligand. The crystal structure of the target protein will be obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands will be removed, and polar hydrogens will be added using AutoDockTools.

-

Grid Box Definition: A grid box will be defined to encompass the active site of the receptor, ensuring that the ligand has sufficient space to orient itself.

-

Docking Simulation: The docking simulation will be performed using AutoDock Vina.[8] The program will explore multiple conformations of the ligand within the active site and rank them based on their binding affinity (in kcal/mol).

-

Interaction Analysis: The resulting docked poses will be visualized and analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor.[10]

Table 3: Molecular Docking Results against a Hypothetical Kinase (Hypothetical)

| Docking Pose | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| 1 | -8.2 | LYS721, MET769 | Hydrogen Bond, Hydrophobic |

| 2 | -7.9 | LEU788, CYS773 | Hydrophobic |

| 3 | -7.5 | THR830, ASP831 | Hydrogen Bond |

Visualizations

The following diagrams illustrate the proposed computational workflows and conceptual outputs of the theoretical study.

Caption: Proposed workflow for the theoretical study.

Caption: Conceptual MEP map of the molecule.

Conclusion

This whitepaper outlines a robust, albeit hypothetical, computational framework for the comprehensive theoretical analysis of this compound. The proposed quantum chemical calculations and molecular docking studies would provide foundational knowledge of its structural, electronic, and potential bio-interactive properties. The data generated from such a study would be invaluable for guiding future experimental work, including synthesis, spectroscopic characterization, and biological evaluation, ultimately accelerating the drug discovery and development process for this and related imidazole compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insights from molecular modeling, docking and simulation of imidazole nucleus containing chalcones with EGFR kinase domain for improved binding function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A novel imidazole-based azo molecule: synthesis, characterization, quantum chemical calculations, molecular docking, molecular dynamics simulations and ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 1-Benzyl-5-(chloromethyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) from a certified supplier. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all applicable safety regulations.

Introduction

1-Benzyl-5-(chloromethyl)-1H-imidazole is a substituted imidazole derivative. The imidazole ring is a crucial pharmacophore found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities.[1][2] The presence of a benzyl group at the 1-position and a reactive chloromethyl group at the 5-position suggests its potential as a versatile intermediate in the synthesis of novel bioactive compounds.[3][4] Benzimidazole derivatives, which share structural similarities, are known to possess antimicrobial, anti-inflammatory, antiulcer, antioxidant, and anticancer properties.[5][6][7] This guide provides a comprehensive overview of the available safety and handling information for this compound, drawing from data on structurally related compounds where specific information is unavailable.

Chemical and Physical Properties

Quantitative data for this compound is limited. The following table summarizes available data and predicted properties.

| Property | Value | Source/Notes |

| Molecular Formula | C₁₁H₁₁ClN₂ | PubChem |

| Molecular Weight | 206.67 g/mol | PubChem |

| CAS Number | 784182-26-9 | Hit2Lead[8] |

| Appearance | Solid (predicted) | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents (predicted) | Inferred from related compounds |

| LogP (predicted) | 2.32 | Hit2Lead[8] |

| Purity | 95% | Hit2Lead[8] |

Safety and Handling

Based on the safety data sheets of structurally similar chloromethyl-imidazole and benzyl-imidazole derivatives, this compound should be handled as a hazardous substance. The primary hazards are expected to be severe skin and eye irritation/corrosion.

Hazard Identification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B (Predicted) | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | 1 (Predicted) | H318: Causes serious eye damage. |

| Acute Toxicity, Oral | 4 (Predicted) | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | 4 (Predicted) | H312: Harmful in contact with skin. |

| Acute Toxicity, Inhalation | 4 (Predicted) | H332: Harmful if inhaled. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 (Predicted) | H335: May cause respiratory irritation. |

Note: These classifications are based on data for similar compounds and should be confirmed with a substance-specific SDS.

Personal Protective Equipment (PPE)

A standard PPE protocol for handling hazardous chemicals should be strictly followed.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Storage and Disposal

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids. Keep container tightly closed.

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations. Do not allow to enter drains or waterways.

Potential Biological Activity and Drug Development Context

The 1-benzyl-imidazole scaffold is a "privileged structure" in medicinal chemistry, known for its diverse pharmacological activities.[5] While the specific biological target of this compound is not yet identified, its structural features suggest several potential areas of investigation for drug development professionals.

Inferred Potential Signaling Pathway Involvement

Based on the activities of related compounds, this compound could potentially interact with various signaling pathways. The chloromethyl group makes it a reactive electrophile, capable of alkylating nucleophilic residues in proteins, which could lead to irreversible inhibition of enzymes or receptors.

Experimental Protocols (Hypothetical)

Hypothetical Synthesis of this compound

This protocol is adapted from general procedures for the N-benzylation and chloromethylation of imidazole rings.

Methodology:

-

N-Benzylation: To a solution of 5-(hydroxymethyl)-1H-imidazole in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, after which benzyl bromide is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 1-benzyl-5-(hydroxymethyl)-1H-imidazole.

-

Chlorination: The crude intermediate is dissolved in anhydrous dichloromethane (DCM). The solution is cooled to 0 °C, and thionyl chloride (SOCl₂) is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by TLC. After completion, the solvent and excess thionyl chloride are removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid. The organic layer is dried and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Hypothetical In Vitro Kinase Inhibition Assay

Given that many imidazole derivatives are kinase inhibitors, a common initial biological evaluation is a kinase inhibition assay.

Methodology:

-

Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). A serial dilution is performed to obtain a range of concentrations for testing.

-

Assay Procedure: A commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay) is used according to the manufacturer's instructions. Briefly, the kinase, its substrate, ATP, and the test compound at various concentrations are incubated in a microplate well.

-

Data Analysis: The kinase activity is measured by detecting the amount of ADP produced. The percentage of inhibition is calculated for each concentration of the test compound relative to a control (DMSO alone). The IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) is determined by fitting the data to a dose-response curve.

Conclusion

This compound is a potentially valuable research chemical with a hazardous profile that necessitates stringent safety precautions. While specific data for this compound is scarce, information from structurally related molecules provides a solid foundation for its safe handling and for exploring its potential in drug discovery. Researchers should prioritize obtaining a substance-specific Safety Data Sheet before use and should conduct all work in a controlled laboratory environment. The reactive nature of the chloromethyl group, combined with the proven biological relevance of the 1-benzyl-imidazole scaffold, makes this compound an interesting candidate for the synthesis of novel therapeutic agents. Further research is warranted to fully characterize its chemical, toxicological, and pharmacological properties.

References

- 1. journals.ekb.eg [journals.ekb.eg]

- 2. researchgate.net [researchgate.net]

- 3. 1-Benzyl-2-(hydroxymethyl)imidazole Hydrochloride [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]

- 6. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmatutor.org [pharmatutor.org]

- 8. Hit2Lead | this compound | CAS# 784182-26-9 | MFCD08691604 | BB-4016570 [hit2lead.com]

Methodological & Application

Application Notes and Protocols for 1-Benzyl-5-(chloromethyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 1-Benzyl-5-(chloromethyl)-1H-imidazole as a versatile reagent in synthetic chemistry, particularly for the development of biologically active compounds. The protocols provided are representative methods for the alkylation of nucleophiles, a primary application owing to the reactive chloromethyl group.

Introduction

This compound is a heterocyclic compound featuring a benzyl-protected imidazole ring with a reactive chloromethyl substituent. This functional group makes it an excellent electrophile for reactions with a wide range of nucleophiles, serving as a key building block in the synthesis of more complex molecules. Its structural motif is found in compounds investigated for various therapeutic areas, including oncology and metabolic diseases. Imidazole-containing compounds are known to possess a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.

Key Applications

The primary utility of this compound is as an alkylating agent. The electron-rich imidazole ring activates the chloromethyl group, facilitating nucleophilic substitution reactions. Key applications include:

-

N-Alkylation: Reaction with primary and secondary amines to form substituted aminomethyl-imidazoles.

-

O-Alkylation: Reaction with phenols and other hydroxyl-containing compounds to form ether linkages.

-

S-Alkylation: Reaction with thiols to generate thioether derivatives.

-

C-Alkylation: Reaction with carbanions or other carbon nucleophiles.

These reactions are fundamental in the synthesis of libraries of compounds for drug discovery, particularly for targeting enzymes and receptors where the imidazole moiety can act as a key binding element.

Biological Context: Potential Therapeutic Targets

While specific biological data for this compound is not extensively published, its derivatives have been explored as modulators of important biological targets.

Farnesyltransferase Inhibition

Derivatives of 1-benzyl-1H-imidazole have been synthesized and evaluated as inhibitors of farnesyltransferase (FTase).[1][2] FTase is a critical enzyme in the post-translational modification of the Ras protein, which is frequently mutated in human cancers. Inhibition of FTase prevents the localization of Ras to the cell membrane, thereby blocking its signaling pathway and inhibiting cell proliferation.

TGR5 Agonism

Substituted 1-benzyl-1H-imidazole-5-carboxamide derivatives have been identified as potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5).[3] TGR5 is a bile acid receptor that, upon activation, stimulates the secretion of glucagon-like peptide-1 (GLP-1), a hormone that plays a crucial role in glucose homeostasis. TGR5 agonists are therefore being investigated as potential therapeutics for type 2 diabetes and other metabolic disorders.[3]

Data Presentation

The following table summarizes the biological activity of representative 1-benzyl-1H-imidazole derivatives. It is important to note that these are not values for this compound itself but for structurally related compounds, indicating the potential of this scaffold.

| Compound Class | Target | Key Compound Example | Activity (IC50/EC50) | Reference |

| Farnesyltransferase Inhibitor | Farnesyltransferase | 1-benzyl-5-(3-biphenyl-2-yl-propyl)-1H-imidazole analog | Potent enzymatic and cellular activities | [2] |

| TGR5 Agonist | TGR5 | 1-benzyl-1H-imidazole-5-carboxamide derivative (19d) | hTGR5 EC50 (in vitro) | [3] |

| TGR5 Agonist | TGR5 | 1-benzyl-1H-imidazole-5-carboxamide derivative (19e) | hTGR5 EC50 (in vitro) | [3] |

Experimental Protocols

The following are detailed, representative protocols for the use of this compound as an alkylating agent.

Protocol 1: General Procedure for N-Alkylation of a Secondary Amine

This protocol describes a general method for the reaction of this compound with a secondary amine to form a tertiary amine.

Materials:

-

This compound

-

Secondary amine (e.g., piperidine, morpholine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon atmosphere setup

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the secondary amine (1.2 equivalents) and anhydrous DMF (5 mL per mmol of the limiting reagent).

-

Add anhydrous potassium carbonate (2.0 equivalents).

-

Stir the suspension at room temperature for 10 minutes.

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 15 mL).

-